3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one
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Overview
Description
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one is a complex organic compound that features a unique combination of benzyl, trifluoromethyl, and pyrimido-thiadiazinone groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the pyrimido-thiadiazinone core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using
Properties
IUPAC Name |
3-benzyl-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c15-14(16,17)11-6-12(21)20-8-19(9-22-13(20)18-11)7-10-4-2-1-3-5-10/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBRKHPYCQEVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC2=NC(=CC(=O)N21)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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